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molecular formula C7H6N2O3 B1249324 3-Carbamoylpicolinic Acid CAS No. 4733-65-7

3-Carbamoylpicolinic Acid

Cat. No. B1249324
M. Wt: 166.13 g/mol
InChI Key: CGDAWEVRGAIHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06924284B2

Procedure details

Using a procedure similar to that described for 6H-pyrido[2,3-d]pyridazin-5-one derivatives (Examples 5), 3-carbamoylpicolinic acid (1.5 mmol) was reacted with excess MsCl (4.0 mmol) to yield methyl 3-cyanopicolinate (1.2 mmol). Methyl 3-cyanopicolinate (1.2 mmol), Sc(OTf)3 (0.02 mmol), and diaminopropane (3.0 mmol) were combined and heated at 80° C. for 1 h to yield 7.8-dihydro-6H-1,5,8a-triaza-fluoren-9-one, which was treated with excess hydrazine hydrate (5.0 mmol) in EtOH at RT to yield compound 5-(3-amino-propylamino)-7H-pyrido[2,3-d]pyrido[2,3-d]pyridazin-8-one (0.75 mmol) as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mmol
Type
reactant
Reaction Step Two
Name
Quantity
4 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C2C=NNC(=O)C=2C=C[CH:2]=1.[C:12]([C:15]1[C:16]([C:21]([OH:23])=[O:22])=[N:17][CH:18]=[CH:19][CH:20]=1)(=O)[NH2:13].CS(Cl)(=O)=O>>[C:12]([C:15]1[C:16]([C:21]([O:23][CH3:2])=[O:22])=[N:17][CH:18]=[CH:19][CH:20]=1)#[N:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=C1C=NNC2=O
Step Two
Name
Quantity
1.5 mmol
Type
reactant
Smiles
C(N)(=O)C=1C(=NC=CC1)C(=O)O
Step Three
Name
Quantity
4 mmol
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(=NC=CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.2 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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